CH2Cooh-peg12-CH2cooh
Description
Chemical Identity and Nomenclature
CH2COOH-PEG12-CH2COOH is systematically named 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid according to IUPAC nomenclature. The name delineates its structure: a dodecaethylene glycol (PEG12) core terminated with propionic acid groups. Common synonyms include α,ω-dipropionic acid dodecaethylene glycol , HOOC-PEG12-COOH , and COOH-PEG12-COOH . The CAS registry number 1053656-79-3 uniquely identifies this compound.
The molecular formula C30H58O17 and molecular weight 690.8 g/mol derive from its PEG12 spacer (24 oxygen and 52 hydrogen atoms) and two propionic acid termini. Nomenclature conventions for PEG derivatives often prioritize brevity, using "PEG" followed by the number of ethylene oxide units and functional groups. For instance, "PEG12" denotes 12 repeating units, while "diacid" or "bis(carboxymethyl)" specifies the terminal moieties. This naming aligns with systematic PEG classification systems used in polymer chemistry.
Structural Characteristics and Molecular Configuration
The molecular structure of this compound comprises a linear PEG12 chain (-(CH2CH2O)12-) flanked by two carboxylic acid-terminated propionic acid groups (-CH2COOH). The SMILES notation C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O illustrates this arrangement, highlighting the ethylene oxide repeats and terminal acids. The PEG backbone adopts a helical conformation in solution, conferring flexibility and hydrophilicity, while the carboxylic acid groups enable covalent bonding via amidation or esterification.
Key structural parameters include:
- PEG chain length : 12 ethylene oxide units, corresponding to an approximate molecular weight of 528 g/mol for the PEG segment.
- Terminal groups : Two propionic acid (-CH2COOH) moieties, contributing 162.1 g/mol to the total molecular weight.
- Branching : Linear architecture, distinguishing it from star-shaped or multi-arm PEG derivatives.
The compound’s hydrodynamic radius and solubility depend on the PEG chain’s length and conformation. In aqueous solutions, the ethylene oxide units form hydrogen bonds with water, rendering the molecule highly soluble (up to 100 mg/mL). Fourier-transform infrared spectroscopy (FTIR) of related PEG diacids reveals characteristic peaks at 2880 cm⁻¹ (C-H stretching) and 1720 cm⁻¹ (C=O stretching), confirming the presence of carboxylic acid groups.
Historical Development of PEG-Based Bifunctional Linkers
The evolution of PEG-based linkers began in the 1970s with monofunctional PEGs, which improved protein stability but offered limited conjugation versatility. The introduction of heterobifunctional PEGs in the 1990s, featuring distinct terminal groups (e.g., amine-carboxyl), addressed this limitation by enabling site-specific bioconjugation. This compound emerged as part of this innovation, providing symmetric carboxyl groups for controlled crosslinking.
Early applications focused on protein PEGylation , where attaching PEG to therapeutic proteins reduced immunogenicity and extended circulation half-life. The carboxyl groups of this compound allowed conjugation to amine-containing biomolecules via carbodiimide chemistry, a method refined in the 2000s. Subsequent advancements incorporated PEG diacids into drug delivery systems, such as nanoparticle functionalization and hydrogel synthesis, leveraging their hydrophilicity and biocompatibility.
Properties
Molecular Formula |
C28H54O17 |
|---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C28H54O17/c29-27(30)25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-34-3-1-33-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
InChI Key |
VHPMGGSGIGVUPM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction with Haloacetates
Comparative Analysis of Synthetic Methods
Efficiency and Yield Comparison
Table 1 presents a comparative analysis of the primary synthetic methods for this compound based on efficiency metrics and reaction conditions.
| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Temperature Range (°C) | Solvent System | Scale-up Potential |
|---|---|---|---|---|---|---|
| t-Butyl Haloacetate | 70-90 | >95 | 12-36 | 0-50 | THF, DMF, or toluene | High |
| Nitroxide-Catalyzed Oxidation | 85-95 | >90 | 4-8 | 20-30 | Water | Very High |
| Williamson Ether Synthesis | 65-80 | >90 | 16-36 | 25-80 | DMF or acetonitrile | Moderate |
| Peptide Synthesis Approach | 50-70 | >98 | 24-48 | 20-25 | DMF | Low |
Practical Considerations
Table 2 outlines the practical advantages and limitations of each synthetic approach.
| Method | Advantages | Limitations | Environmental Impact |
|---|---|---|---|
| t-Butyl Haloacetate | - High yield and purity - Well-established methodology - Minimal side reactions |
- Requires anhydrous conditions - Uses pyrophoric reagents (NaH) - Multiple purification steps |
Moderate (organic solvents) |
| Nitroxide-Catalyzed Oxidation | - Environmentally friendly - Simple procedure - Single-step process - Mild conditions |
- Potential ether bond cleavage - May require specialized catalysts - Less established methodology |
Low (aqueous system) |
| Williamson Ether Synthesis | - Milder reaction conditions - Versatile protecting groups - Good functional group tolerance |
- Lower yields - Longer reaction times - Multiple purification steps |
Moderate (organic solvents) |
| Peptide Synthesis Approach | - Extremely high purity - Precise structural control - Compatible with automation |
- Labor-intensive - Limited scale - High cost |
High (multiple solvents and reagents) |
Reagent Requirements
Table 3 summarizes the key reagents required for each synthetic approach.
| Method | Primary Reagents | Catalysts/Bases | Solvents | Special Equipment |
|---|---|---|---|---|
| t-Butyl Haloacetate | - t-Butyl bromoacetate - Trifluoroacetic acid |
- Sodium hydride - Potassium carbonate |
- THF - Dichloromethane - Ethyl ether |
- Anhydrous setup - Rotary evaporator |
| Nitroxide-Catalyzed Oxidation | - Hypohalous acid salt - Bromide salt |
- Nitroxide radicals - Sodium hydroxide |
- Water | - Temperature control - pH monitoring |
| Williamson Ether Synthesis | - Chloroacetic acid esters - Hydrolysis reagents |
- Potassium carbonate - Sodium hydroxide |
- DMF - Acetonitrile |
- Heating apparatus - Rotary evaporator |
| Peptide Synthesis Approach | - Fmoc-PEG derivatives - Coupling reagents |
- DIPEA - Piperidine |
- DMF - Dichloromethane |
- Reaction vessels - Filtration equipment |
Optimized Synthetic Procedure
Based on the comparative analysis, an optimized procedure for laboratory-scale preparation of this compound using the t-butyl haloacetate method is presented below:
- Dissolve PEG12 diol (1 equivalent) in anhydrous THF (concentration ~0.1 M) under nitrogen atmosphere.
- Cool the solution to 0°C and add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in small portions.
- Stir the mixture for 30 minutes at 0°C, then allow to warm to room temperature and stir for an additional 30 minutes.
- Add t-butyl bromoacetate (2.2 equivalents) dropwise and stir the reaction mixture at room temperature for 12 hours.
- Carefully quench the reaction with methanol, then add water and extract with dichloromethane (3 times).
- Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the crude intermediate in dichloromethane and add trifluoroacetic acid (5 equivalents) and water (3-5 equivalents based on t-butyl ester intermediate).
- Stir the mixture at room temperature for 3 hours.
- Remove the solvent by rotary evaporation.
- Recrystallize the residue from dichloromethane/ethyl ether to obtain pure this compound.
This procedure typically yields 70-85% of this compound with >95% purity as determined by NMR spectroscopy and chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
CH2Cooh-peg12-CH2cooh undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Hydrolysis: Breakdown of the ester or amide bonds in the presence of water.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrolysis: Conducted under acidic or basic conditions.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.
Scientific Research Applications
Scientific Research Applications
The applications of CH2COOH-PEG12-CH2COOH can be categorized into several key areas:
Bioconjugation
The compound serves as a versatile linker for the site-specific conjugation of biomolecules, including peptides, proteins, and nucleic acids. This conjugation strategy is crucial in developing targeted therapies and improving the pharmacokinetics of therapeutic agents.
- Example : In studies involving peptide synthesis, conjugating This compound has been shown to significantly reduce aggregation tendencies, enhancing stability and efficacy in biological systems.
Drug Delivery Systems
Its role as a linker facilitates the creation of advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs). The PEG segment improves solubility and stability, allowing for targeted delivery of cytotoxic agents to specific cells while minimizing off-target effects.
- Case Study : Research has demonstrated that using This compound in ADC formulations enhances the therapeutic index by selectively delivering drugs to cancer cells, thereby reducing systemic toxicity.
Protein Degradation Technologies
The compound is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells. This application is particularly relevant in cancer research and treatment.
- Research Insight : The incorporation of This compound into PROTACs has been linked to improved efficacy in targeting specific proteins involved in tumorigenesis, thereby offering a novel approach to cancer therapy.
Mechanism of Action
CH2Cooh-peg12-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The mechanism involves:
Binding: One end of the PROTAC binds to the target protein, while the other end binds to the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates the target protein, marking it for degradation.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Comparison with Similar Compounds
Variants with Different PEG Chain Lengths
Compounds with shorter or longer PEG chains exhibit distinct physicochemical properties (Table 1):
Table 1: Comparison of PEG-Diacetic Acid Derivatives by Chain Length
Key Findings :
- Solubility : Longer PEG chains (e.g., PEG₁₂) enhance water solubility due to increased hydrogen bonding capacity .
- Steric Hindrance : Shorter chains (e.g., PEG₂) may limit conjugation efficiency due to reduced spatial separation between reactive groups .
- Biological Half-Life : PEG₁₂ and longer variants prolong circulation time in vivo compared to shorter analogs .
Variants with Different Terminal Groups
Functionalization of PEG termini alters reactivity and application scope (Table 2):
Table 2: Comparison of PEG Derivatives by Terminal Functionality
Key Findings :
- Homobifunctional vs. Heterobifunctional : CH₂COOH-PEG₁₂-CH₂COOH (homobifunctional) enables symmetric conjugation, whereas FmocNH-PEG₁₂-CH₂CH₂COOH (heterobifunctional) allows sequential reactions (e.g., Fmoc deprotection followed by carboxyl coupling) .
- Reactivity : Tosyl and bromo termini (e.g., Tos-PEG₃-CH₂CO₂H) are superior for nucleophilic substitutions, while carboxylic acids favor pH-dependent reactions .
Biological Activity
CH2COOH-PEG12-CH2COOH, also known as a PEG-based PROTAC linker, is a compound that plays a crucial role in bioconjugation and drug delivery systems. Its unique structure, featuring a polyethylene glycol (PEG) chain with carboxylic acid functional groups at both ends, enhances its solubility and reduces non-specific interactions in biological systems. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is defined by its molecular formula and a molecular weight of approximately 838.98 g/mol. The PEG segment consists of twelve ethylene glycol units, which significantly contributes to the compound's hydrophilicity and steric properties.
| Property | Value |
|---|---|
| Molecular Formula | C42H66O16 |
| Molecular Weight | 838.98 g/mol |
| PEG Chain Length | 12 units |
| Functional Groups | Carboxylic acid (x2) |
While this compound itself does not exhibit direct biological activity, it serves as a linker molecule that facilitates the conjugation of biologically active compounds such as peptides, proteins, or nucleic acids. This conjugation can enhance the pharmacokinetics and efficacy of therapeutic agents by improving their solubility and stability in biological environments.
The PEG spacer effectively minimizes non-specific binding, which is critical for targeted drug delivery systems. This property is particularly beneficial in the development of Antibody-Drug Conjugates (ADCs), where it allows for the precise delivery of cytotoxic agents to specific cells, thereby reducing off-target effects .
Applications in Research
This compound is widely utilized in various research applications:
- Bioconjugation : It serves as a versatile linker for site-specific conjugation of biomolecules.
- Drug Delivery Systems : Enhances solubility and stability of therapeutic agents.
- PROTAC Development : Used in synthesizing PROTACs for targeted protein degradation .
Case Studies
Several studies have highlighted the effectiveness of this compound in enhancing the biological activity of conjugated molecules:
- Peptide Stability Enhancement : Research demonstrated that conjugating this compound to peptides significantly reduced their aggregation tendencies, thus enhancing their stability and efficacy in biological systems.
- Targeted Drug Delivery : In studies involving ADCs, the incorporation of this linker improved selectivity and reduced side effects by ensuring that cytotoxic agents were delivered more precisely to cancer cells .
- Enzyme Assays Improvement : A study showed that using PEG linkers like this compound increased the number of immobilized peptides and the rate of enzymatic digestion, leading to improved quality in enzyme assays .
Q & A
Q. How do researchers address batch-to-batch variability in this compound’s hygroscopicity?
- Methodological Answer : Thermogravimetric analysis (TGA) under controlled humidity (20–80% RH) quantifies water absorption. Variability is minimized by standardizing drying protocols (e.g., vacuum desiccation for 48 hours). Statistical process control (SPC) charts track moisture content across batches .
Data Analysis and Interpretation
- For contradictory results : Apply error propagation models to identify systematic vs. random errors. For example, inconsistent NMR integration ratios may arise from residual solvents; deuterated solvent controls and baseline correction mitigate this .
- Statistical frameworks : Use Design of Experiments (DoE) to optimize synthesis and conjugation parameters. Response surface methodology (RSM) identifies critical factors (e.g., pH, temperature) with minimal experimental runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
